molecular formula C14H15N7 B12266426 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine

Cat. No.: B12266426
M. Wt: 281.32 g/mol
InChI Key: ORIUYFWPZXNATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including their potential as inhibitors of various enzymes and receptors. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the azetidin-3-amine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a suitable azetidine derivative.

    Methylation and pyridine substitution: The final steps involve the methylation of the pyrazolo[3,4-d]pyrimidine core and the substitution with a pyridine ring.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Comparison with Similar Compounds

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a CDK inhibitor, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

IUPAC Name

1-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N7/c1-20-14-11(6-18-20)13(16-9-17-14)19-10-7-21(8-10)12-4-2-3-5-15-12/h2-6,9-10H,7-8H2,1H3,(H,16,17,19)

InChI Key

ORIUYFWPZXNATJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.